molecular formula C21H22N2O2S2 B2599444 4-(Quinolin-8-ylsulfonyl)-7-(o-tolyl)-1,4-thiazepane CAS No. 1705511-22-3

4-(Quinolin-8-ylsulfonyl)-7-(o-tolyl)-1,4-thiazepane

Cat. No. B2599444
CAS RN: 1705511-22-3
M. Wt: 398.54
InChI Key: QZXQFSSQARQXDM-UHFFFAOYSA-N
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Description

Synthesis Analysis

Quinazolinone and quinazoline derivatives have been synthesized using various methods. For instance, a convenient method to synthesize quinazolin-4 (3 H )-ones from simple and readily available 2-halobenzamides and nitriles has been described. The Lewis acid Cu-catalyzed nucleophilic addition of 2-halobenzamide to nitriles followed by S N Ar reaction proceeds smoothly in the presence of t BuOK as a base to produce quinazolinone derivatives .

Scientific Research Applications

Immune Response Modulation

Imiquimod and its analogues, including quinoline derivatives, have been identified as novel immune response modifiers. These compounds activate the immune system through the localized induction of cytokines, showcasing immunoregulatory, antiviral, antiproliferative, and antitumor activities. The ability of these compounds to stimulate cell-mediated immune responses makes them promising agents for treating various skin disorders and infections (Syed, 2001).

Photosensitization Research

Quinolone antibiotics, including fluoroquinolones, have been studied for their photosensitizing effects. These studies have expanded our understanding of drug-induced cutaneous photosensitivity and have implications for the development of safer antibiotics and the management of photosensitivity reactions (Ferguson, 1995).

Quinoline and Quinazoline Alkaloids in Drug Development

The exploration of quinoline and quinazoline alkaloids has revealed significant bioactive properties, leading to the development of antimalarial and anticancer drugs. Research in this area has provided clues for discovering new therapeutic agents from naturally occurring alkaloids (Shang et al., 2018).

Anticorrosive Applications

Quinoline derivatives have been identified as effective anticorrosive materials for protecting metallic surfaces. Their ability to form stable chelating complexes with surface metallic atoms through coordination bonding has significant implications for industrial applications (Verma et al., 2020).

Antimalarial Research

The metabolism of 8-aminoquinoline antimalarial agents, a category to which quinoline derivatives belong, has been extensively studied. These studies are crucial for understanding the toxic effects related to erythrocyte metabolism and for the development of safer antimalarial treatments (Strother et al., 1981).

Development of Antibacterial Agents

Quinolone antibacterials, including norfloxacin and ciprofloxacin, have been extensively studied for their broad-spectrum antibacterial activity. Research in this area has led to the development of effective treatments for a wide range of infections, highlighting the therapeutic potential of quinoline derivatives (Holmes et al., 1985; Campoli-Richards et al., 1988).

properties

IUPAC Name

7-(2-methylphenyl)-4-quinolin-8-ylsulfonyl-1,4-thiazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O2S2/c1-16-6-2-3-9-18(16)19-11-13-23(14-15-26-19)27(24,25)20-10-4-7-17-8-5-12-22-21(17)20/h2-10,12,19H,11,13-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZXQFSSQARQXDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2CCN(CCS2)S(=O)(=O)C3=CC=CC4=C3N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Quinolin-8-ylsulfonyl)-7-(o-tolyl)-1,4-thiazepane

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